

The Endogenous Presence of *cis*-Vaccenoyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *cis*-Vaccenoyl-CoA

Cat. No.: B15547664

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An In-depth Examination of its Biosynthesis, Quantification, and Putative Roles in Cellular Metabolism and Signaling

Abstract

This technical guide provides a comprehensive overview of the endogenous presence of ***cis*-Vaccenoyl-CoA**, a key intermediate in fatty acid metabolism. It is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its biochemical origins, analytical methodologies for its quantification, and its potential physiological and pathological significance. This document summarizes the current state of knowledge, presents detailed experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this specific lipid metabolite.

Introduction

***cis*-Vaccenoyl-CoA** is the activated form of *cis*-vaccenic acid (18:1 n-7), a monounsaturated fatty acid (MUFA) that is a positional isomer of the more abundant oleic acid (18:1 n-9). As a thioester of coenzyme A, ***cis*-Vaccenoyl-CoA** is a crucial metabolic intermediate, participating in a variety of cellular processes including fatty acid elongation, desaturation, and incorporation into complex lipids. While often overshadowed by its isomer, Oleoyl-CoA, emerging research suggests that ***cis*-Vaccenoyl-CoA** and its precursor, *cis*-vaccenic acid, may have unique biological roles, including in the regulation of cell viability and inflammatory responses. This guide aims to consolidate the current understanding of the endogenous presence and function of ***cis*-Vaccenoyl-CoA**.

Biosynthesis and Metabolic Fate of **cis-Vaccenoyl-CoA**

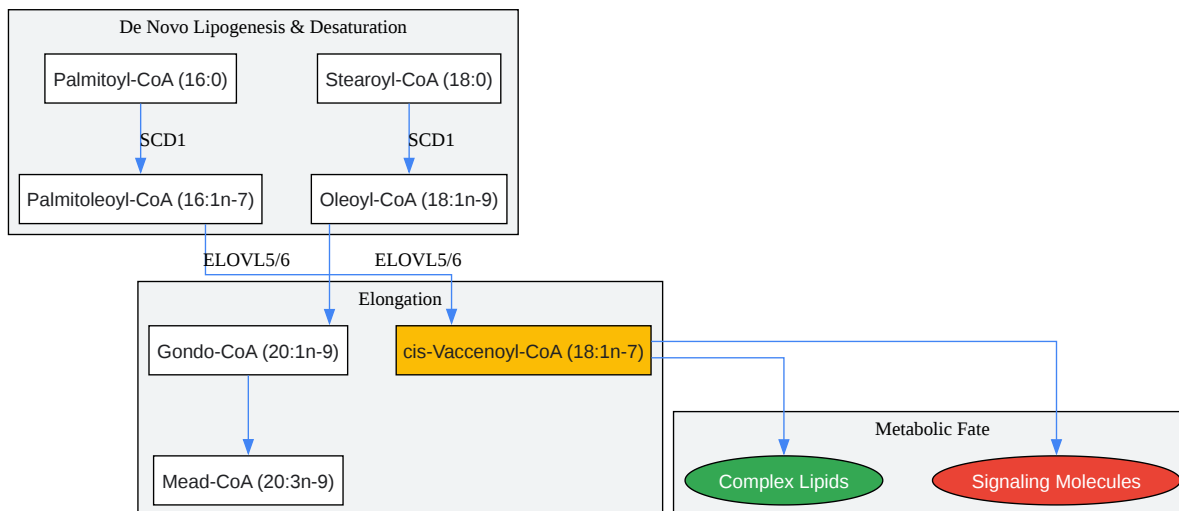
The primary route for the de novo synthesis of monounsaturated fatty acids in mammals is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). SCD introduces a cis double bond at the $\Delta 9$ position of saturated fatty acyl-CoAs.

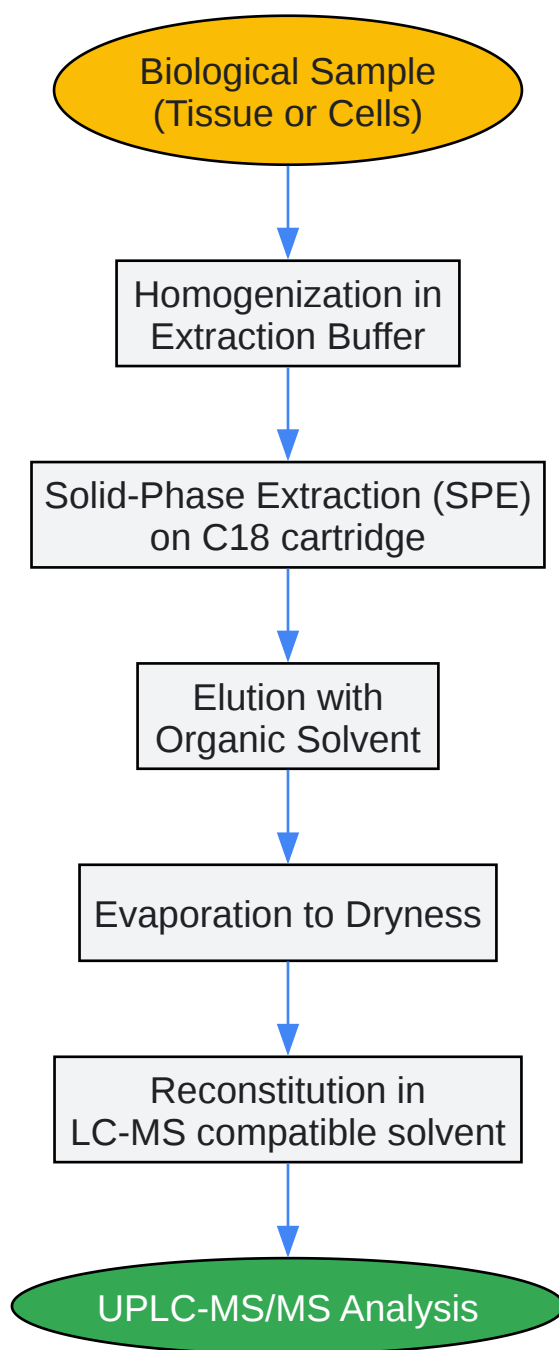
- Palmitoyl-CoA (16:0-CoA) to Palmitoleoyl-CoA (16:1n-7-CoA): SCD1 can desaturate Palmitoyl-CoA to produce Palmitoleoyl-CoA.
- Elongation to **cis-Vaccenoyl-CoA**: Palmitoleoyl-CoA can then be elongated by fatty acid elongases, primarily ELOVL5 and ELOVL6, to form **cis-Vaccenoyl-CoA** (18:1n-7-CoA).

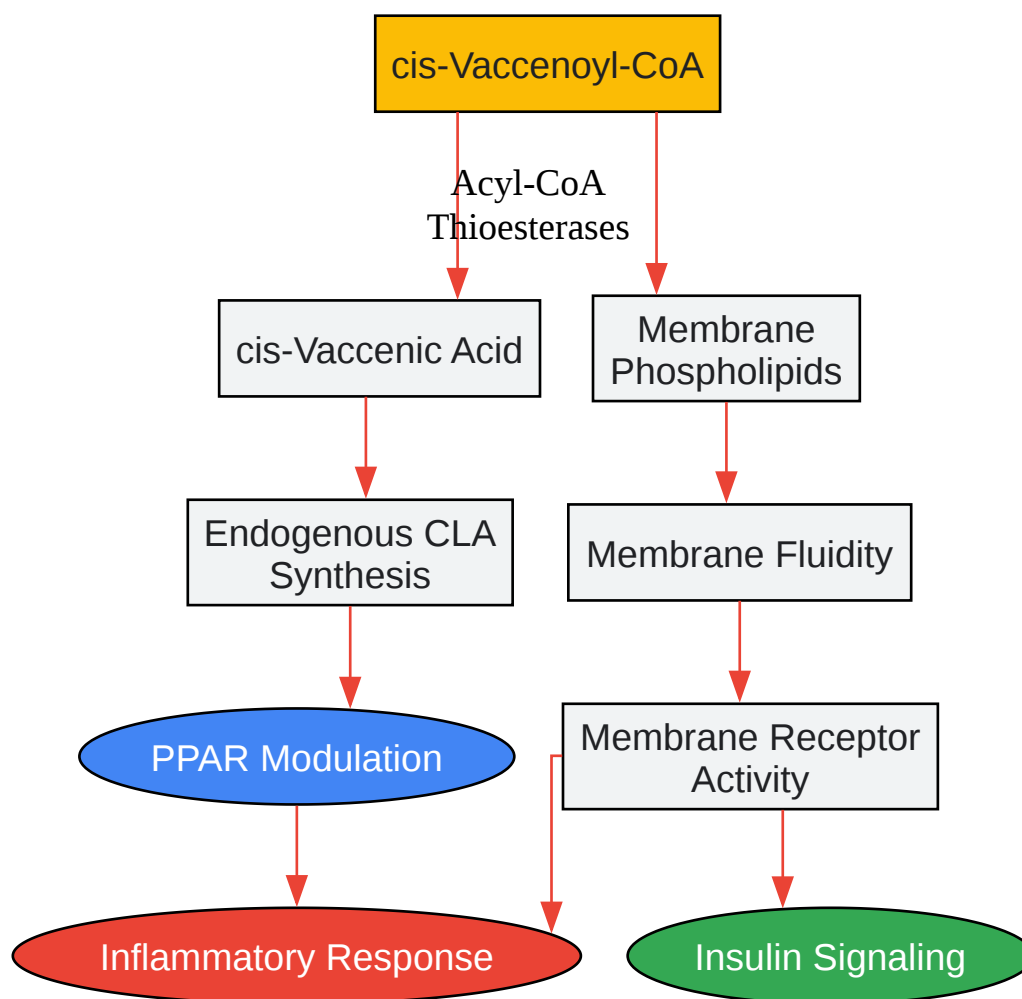
An alternative pathway involves the desaturation of Stearoyl-CoA (18:0-CoA) by SCD1 to form Oleoyl-CoA (18:1n-9-CoA). Due to their structural similarity, the metabolism of these two C18:1-CoA isomers is closely intertwined.

The metabolic fate of **cis-Vaccenoyl-CoA** is diverse:

- Incorporation into Complex Lipids: It serves as a substrate for the synthesis of phospholipids, triacylglycerols, and cholesterol esters, thereby influencing the composition and fluidity of cellular membranes.
- Further Elongation: **cis-Vaccenoyl-CoA** can be further elongated to longer chain fatty acyl-CoAs, such as 20:1n-7.
- Precursor to Bioactive Molecules: **cis-Vaccenic acid**, derived from **cis-Vaccenoyl-CoA**, can be converted to conjugated linoleic acid (CLA) and has been shown to influence signaling pathways related to inflammation and insulin secretion.







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